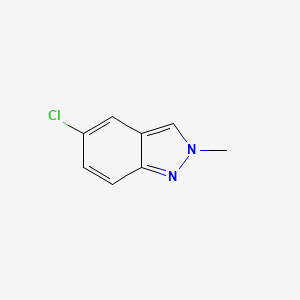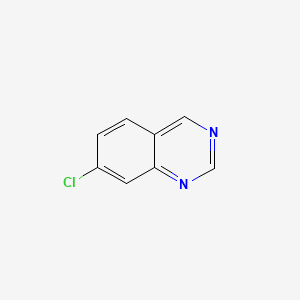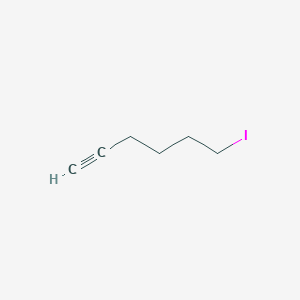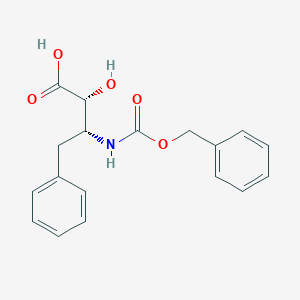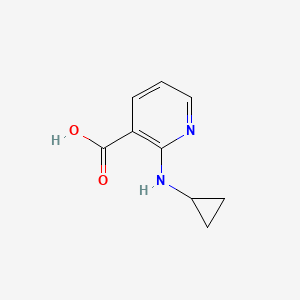
2-(环丙基氨基)烟酸
描述
“2-(Cyclopropylamino)nicotinic acid” is a chemical compound with the molecular formula C9H10N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylamino)nicotinic acid” is represented by the formula C9H10N2O2 . The InChI code for this compound is 1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Cyclopropylamino)nicotinic acid” are not detailed in the sources I found, nicotinic acid and its derivatives are known to participate in various chemical reactions .科学研究应用
受体相互作用和脂质调节
2-(环丙基氨基)烟酸与特定的受体相互作用,如 PUMA-G 和 HM74,这些受体在脂肪组织中表达,并被识别为烟酸受体。这种相互作用通过 Gi 蛋白介导的抑制导致环磷酸腺苷 (cAMP) 水平降低,影响脂质代谢并可能有助于治疗血脂异常 (Tunaru 等人,2003)。
在心血管健康中的作用
烟酸,2-(环丙基氨基)烟酸的衍生物,在临床上已用于治疗血脂异常超过 40 年,导致心血管危险因素正常化。它被认为通过 G 蛋白偶联受体发挥作用,有助于其调脂作用。这对于开发治疗血脂异常和相关心血管疾病的药物至关重要 (Wise 等人,2003)。
对动脉粥样硬化的影响
研究表明,2-(环丙基氨基)烟酸可以抑制动物模型中动脉粥样硬化的进展。这种作用似乎通过其受体 GPR109A 介导,该受体在免疫细胞中表达,并不完全依赖于其调脂特性。它表明 GPR109A 介导抗炎作用,有利于治疗动脉粥样硬化 (Lukasova 等人,2011)。
GPER 介导的癌症研究中的信号传导
发现烟酸及其酰胺形式烟酰胺激活乳腺癌细胞和癌症相关成纤维细胞中的 GPER 介导的信号传导,通过 EGFR/ERK 转导途径上调靶基因。这一发现扩展了对这些分子的生物学作用的理解,以及它们在癌症治疗中的潜在应用 (Santolla 等人,2014)。
工业生产和环境影响
最近的一项研究讨论了从市售原材料生产烟酸(2-(环丙基氨基)烟酸的衍生物)的生态方法。这项研究重点关注具有潜在工业应用的更绿色的生产方法,强调了化学制造中可持续实践的重要性 (Lisicki 等人,2022)。
除草剂活性
对源自烟酸的新型 N-(芳氧甲基)-2-氯烟酰胺的研究表明,对某些植物物种具有良好的除草活性。这项研究有助于开发基于天然产物的新的除草剂,突出了烟酸衍生物在农业中的应用 (Yu 等人,2021)。
作用机制
The mechanism of action of nicotinic acid involves inhibiting a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver . It also regulates the formation and release of adipokines by acting through its receptor on adipocytes .
未来方向
Nicotinic acid and its derivatives have shown potential in treating various diseases, including cardiovascular disease, neurological problems, diabetes, and skin diseases . The future directions of research on “2-(Cyclopropylamino)nicotinic acid” could involve exploring its potential therapeutic applications.
属性
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNJGOBMXAPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434463 | |
| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)nicotinic acid | |
CAS RN |
639807-18-4 | |
| Record name | 2-(Cyclopropylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639807-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CYCLOPROPYLAMINONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(cyclopropylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

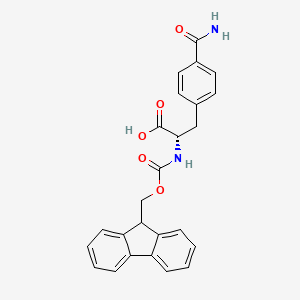
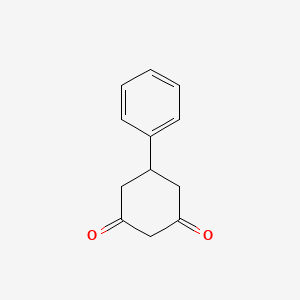
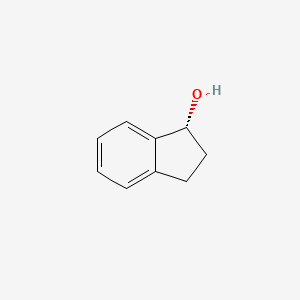
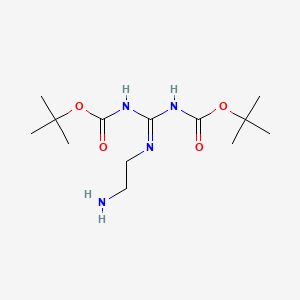
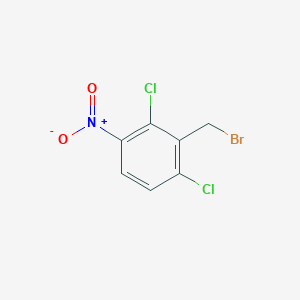
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)

